Adamantane-1,3,5-tricarboxylic acid

Catalog No.
S3192429
CAS No.
213274-89-6
M.F
C13H16O6
M. Wt
268.265
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantane-1,3,5-tricarboxylic acid

CAS Number

213274-89-6

Product Name

Adamantane-1,3,5-tricarboxylic acid

IUPAC Name

adamantane-1,3,5-tricarboxylic acid

Molecular Formula

C13H16O6

Molecular Weight

268.265

InChI

InChI=1S/C13H16O6/c14-8(15)11-1-7-2-12(4-11,9(16)17)6-13(3-7,5-11)10(18)19/h7H,1-6H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

IGSDAEDEJRBTEJ-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O

Solubility

not available

Drug Delivery Systems

Antimicrobial Properties

Material Science

Hydrogen-Bonded Organic Frameworks

Surface Recognition

Dendrimer Core

Hydrogen Storage

Biological Applications

    Field: Biomedical Sciences

Sensing

Adamantane-1,3,5-tricarboxylic acid is a derivative of adamantane, characterized by the presence of three carboxylic acid groups attached to its polycyclic structure. This compound exhibits high symmetry and remarkable stability due to the unique diamond-like framework of adamantane. The tricarboxylic acid functionality enhances its versatility, making it suitable for various applications in scientific research and industrial processes .

There is no current information available on the specific mechanism of action of ATC in biological systems.

  • Given the presence of carboxylic acid groups, ATC could potentially interact with other molecules containing complementary functional groups through hydrogen bonding or ionic interactions [].
  • Further research is needed to explore the potential biological activity and mechanisms associated with ATC.

No data on the safety or hazards associated with ATC is currently available in scientific literature.

  • As with any new compound, proper safety precautions should be taken when handling ATC, including the use of personal protective equipment like gloves and eye protection.
  • Further research is required to assess the potential toxicity, flammability, and reactivity of ATC.

Limitations and Future Research

Information on Adamantane-1,3,5-tricarboxylic acid is currently limited. More research is needed to fully understand its properties, reactivity, potential applications, and safety profile.

  • Studies on synthesis methods, physical and chemical characterization, and potential applications in medicinal chemistry or materials science would be valuable.
  • Investigating the biological activity and mechanism of action of ATC could reveal new insights for drug development or other biomedical applications.

  • Oxidation: The carboxylic acid groups can be oxidized further to yield more complex derivatives.
  • Reduction: Reduction reactions can convert the carboxylic acids into alcohols or other functional groups.
  • Substitution: Hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents like bromine.

Research indicates that adamantane derivatives, including adamantane-1,3,5-tricarboxylic acid, exhibit significant biological activity. For instance, certain adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which plays a crucial role in lipid metabolism. These compounds have shown efficacy in reducing plasma triglyceride levels and improving metabolic conditions in animal models of obesity and diabetes .

The synthesis of adamantane-1,3,5-tricarboxylic acid typically involves the functionalization of adamantane through carboxylation reactions. Common methods include:

  • Oxidation followed by Carboxylation: This method involves oxidizing adamantane derivatives and subsequently introducing carboxyl groups using strong oxidizing agents and carboxylating reagents.
  • Catalytic Processes: Industrial production often employs palladium-based catalysts to enhance yield and efficiency during the carboxylation process under controlled conditions .

Adamantane-1,3,5-tricarboxylic acid finds applications in various fields:

  • Drug Delivery Systems: Its unique structure allows it to be utilized in designing drug delivery vehicles that enhance bioavailability.
  • Material Science: The compound is used in developing advanced materials due to its stability and functionalization potential.
  • Supramolecular Chemistry: It can serve as a building block for supramolecular structures due to its hydrogen-bonding capabilities .

Studies on the interactions of adamantane-1,3,5-tricarboxylic acid with biological targets have revealed its potential as a therapeutic agent. For instance, its ability to inhibit DGAT1 suggests a mechanism for reducing lipid accumulation and managing metabolic disorders. Further research is ongoing to explore its interactions at the molecular level, aiming to optimize its efficacy and safety profiles for clinical applications .

Several compounds share structural similarities with adamantane-1,3,5-tricarboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,3,5,7-Adamantanetetracarboxylic acidTetracarboxylic acidContains four carboxylic acid groups; used in hydrogen-bonded organic frameworks .
Adamantane-1,3,5-triolTriol (three hydroxyl groups)Utilized in synthesizing advanced materials; lacks carboxylic functionalities .
Adamantane-1-carboxylic acidMonocarboxylic acidSimpler structure; primarily used as a precursor in organic synthesis .

Adamantane-1,3,5-tricarboxylic acid stands out due to its specific arrangement of three carboxylic acid groups that provides distinct chemical properties and reactivity. This arrangement enhances its suitability for applications in drug delivery systems and advanced materials development compared to other similar compounds .

Dates

Modify: 2024-04-14

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